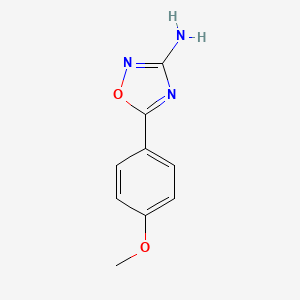

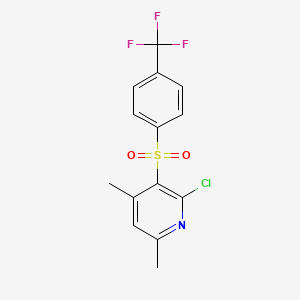

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

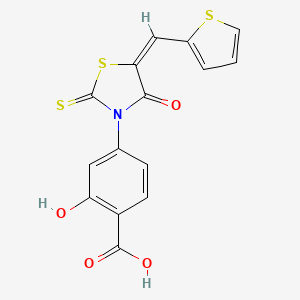

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone, also known as QZ-1-76, is a small molecule inhibitor of the ATP-binding cassette transporter ABCG2. ABCG2 is a member of the ATP-binding cassette (ABC) transporter family, which is involved in the efflux of a wide range of substrates, including drugs and toxins, from cells. ABCG2 is overexpressed in various types of cancer, including breast, lung, and colon cancer, and is associated with multidrug resistance (MDR). QZ-1-76 has been shown to sensitize cancer cells to chemotherapy and improve the efficacy of anticancer drugs.

Scientific Research Applications

Anticancer Activity

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone and its derivatives have been studied for their potential anticancer activity. Research indicates that certain derivatives show potent antiproliferative activity against various cancer cell lines. For example, a study discovered a derivative with significant activity in disrupting microtubule formation at the centrosomes and inhibiting tumor growth in a colon cancer xenograft model (Suzuki et al., 2020). Additionally, compounds incorporating the quinazolin-4-ylthio moiety have shown lethal antitumor activity against acute lymphoblastic leukemia cell lines, with some derivatives also exhibiting moderate anticancer properties (Antypenko et al., 2012).

Antimicrobial and Antifungal Properties

Derivatives of 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone have been evaluated for antimicrobial and antifungal activities. Studies indicate that these compounds exhibit significant antibacterial and antifungal effects. For instance, a series of derivatives were synthesized and showed effectiveness against various pathogenic bacteria and fungi, with certain compounds demonstrating high activity levels (Verma et al., 2015). Another study focused on azepino[2,1-b]quinazolones, which are related to the chemical structure , highlighted their potential as antitussive agents in preclinical models (Nepali et al., 2011).

Inhibition of VEGFR-2 Kinase Domain

Research has also explored the use of quinazolin-4-ylamino derivatives as inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. These studies have identified compounds that act as potent, covalent-binding, irreversible inhibitors of VEGFR-2, with potential implications for cancer therapy (Wissner et al., 2005).

Novel Synthesis Methods and Drug Development

The chemical framework of 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone facilitates the development of novel synthetic methodologies, enabling the creation of a wide range of derivatives with potential therapeutic applications. For example, research has been conducted on the Rh(III)-catalyzed synthesis of quinazolin-2-yl)methanone derivatives, showcasing innovative approaches to drug discovery (Liu et al., 2022).

properties

IUPAC Name |

1-(azepan-1-yl)-2-quinazolin-4-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(19-9-5-1-2-6-10-19)11-21-16-13-7-3-4-8-14(13)17-12-18-16/h3-4,7-8,12H,1-2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWYKJAKFOIPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2440858.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)

![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)